Benzeneethanamine, 2-iodo-, hydrochloride Benzeneethanamine, 2-iodo-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 76464-97-6
VCID: VC8419792
InChI: InChI=1S/C8H10IN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H
SMILES: C1=CC=C(C(=C1)CCN)I.Cl
Molecular Formula: C8H11ClIN
Molecular Weight: 283.54 g/mol

Benzeneethanamine, 2-iodo-, hydrochloride

CAS No.: 76464-97-6

Cat. No.: VC8419792

Molecular Formula: C8H11ClIN

Molecular Weight: 283.54 g/mol

* For research use only. Not for human or veterinary use.

Benzeneethanamine, 2-iodo-, hydrochloride - 76464-97-6

Specification

CAS No. 76464-97-6
Molecular Formula C8H11ClIN
Molecular Weight 283.54 g/mol
IUPAC Name 2-(2-iodophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H10IN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H
Standard InChI Key ATTYJYOTKWDKLR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCN)I.Cl
Canonical SMILES C1=CC=C(C(=C1)CCN)I.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

Benzeneethanamine, 2-iodo-, hydrochloride consists of a phenethylamine backbone substituted with an iodine atom at the ortho position of the phenyl ring, coupled with a hydrochlorinated amine group. The SMILES notation C1=CC=C(C(=C1)CCN)I and InChIKey YNDYXJUDBNYUBF-UHFFFAOYSA-N confirm its planar aromatic system and ethylamine side chain. The iodine atom introduces significant steric and electronic effects, altering reactivity compared to unsubstituted phenethylamines.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁ClIN
Exact Mass283.95 g/mol
SMILESC1=CC=C(C(=C1)CCN)I
InChIKeyYNDYXJUDBNYUBF-UHFFFAOYSA-N

Predicted Collision Cross Sections

Ion mobility spectrometry (IMS) predictions for adducts reveal insights into its gas-phase behavior :

Table 2: Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺247.99308137.9
[M+Na]⁺269.97502142.9
[M-H]⁻245.97852135.0

These values assist in mass spectrometry-based identification, particularly in forensic toxicology .

Physicochemical Properties

Spectroscopic Profiles

  • Mass Spectrometry: Dominant fragments at m/z 247.99308 ([M+H]⁺) and 245.97852 ([M-H]⁻) align with halogen isotopic patterns .

  • NMR: Expected aromatic proton signals between δ 7.2–7.8 ppm (iodo-substituted phenyl) and ethylamine protons near δ 2.5–3.5 ppm (unreported in literature) .

Applications in Research

Forensic Toxicology

Halogenated phenethylamines like this compound are investigated for their potential misuse as psychoactive substances. Structural analogs (e.g., 25B-NBOMe) exhibit potent serotonergic activity, implicating similar derivatives in overdose cases . Detection limits for related compounds via HPLC-MS/MS reach 180 pg/mL in serum, suggesting applicability in trace forensic analysis .

Pharmacological Probes

The iodine atom’s radiolabeling potential (e.g., with ¹²³I or ¹²⁵I) positions this compound as a candidate for receptor-binding studies targeting trace amine-associated receptors (TAARs) .

Analytical Methodologies

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and acetonitrile/ammonium formate gradients effectively separate halogenated phenethylamines . Retention times vary based on iodine’s hydrophobicity.

Mass Spectrometric Detection

High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., ¹²⁷I vs. ¹²⁹I), aiding structural confirmation . MS/MS fragmentation patterns typically include losses of NH₃ (17 Da) and HCl (36 Da) .

Future Research Directions

  • Metabolic Profiling: Cytochrome P450-mediated oxidation pathways remain uncharacterized.

  • Crystallography: X-ray diffraction data would resolve conformational preferences.

  • Receptor Binding Assays: TAAR1/TAAR2 affinity studies could elucidate psychoactive potential.

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